4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Catalog No.
S8196765
CAS No.
M.F
C17H25N3O3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carb...

Product Name

4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl 4-[(2-aminoacetyl)-ethylamino]piperidine-1-carboxylate

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H25N3O3/c1-2-20(16(21)12-18)15-8-10-19(11-9-15)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3

InChI Key

VYVQYEHUUCOMSO-UHFFFAOYSA-N

SMILES

CCN(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CN

Canonical SMILES

CCN(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CN

4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring, an amino-acetyl group, and a benzyl ester moiety. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. Its molecular formula is C17H23N3O3C_{17}H_{23}N_3O_3 and it possesses a molecular weight of 319.39 g/mol .

  • Substitution Reactions: The amino and carboxylic acid functionalities allow for nucleophilic or electrophilic substitutions, leading to diverse derivatives.
  • Hydrolysis: The benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
  • Reductive Reactions: Under reducing conditions, the compound may yield amines or other reduced derivatives.
  • Acylation: The amino group can participate in acylation reactions, potentially forming amides with different acyl groups .

4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester exhibits promising biological activities. Its structural components suggest potential interactions with biological targets, particularly in the nervous system. Preliminary studies indicate that it may act as an inhibitor of specific enzymes or receptors, which could be relevant in treating neurological disorders or other conditions related to amino acid metabolism .

The synthesis of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves several steps:

  • Formation of the Piperidine Ring: The synthesis begins with the preparation of a piperidine derivative.
  • Introduction of the Amino-Acetyl Group: The amino-acetyl moiety is introduced via acylation reactions.
  • Benzyl Ester Formation: The final step involves esterification of the carboxylic acid with benzyl alcohol, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or using acid catalysts .

This compound has potential applications across various fields:

  • Medicinal Chemistry: Investigated for its role in drug development, particularly for neurological disorders.
  • Chemical Biology: Used as a probe to study enzyme mechanisms and receptor interactions.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules .

Interaction studies have focused on the compound's binding affinity to various biological targets. Initial findings suggest that it may interact with specific receptors involved in neurotransmission and metabolic processes. These interactions are crucial for understanding its pharmacological potential and guiding further research into its therapeutic applications .

Several compounds share structural similarities with 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl esterSimilar piperidine structureLacks ethyl substitution, affecting solubility
4-(Chloro-acetyl)-ethyl-amino-piperidine-1-carboxylic acid benzyl esterContains a chloro groupPotentially more reactive due to electronegative chlorine
4-(N-Methyl-2-amino)-piperidine-1-carboxylic acid benzyl esterMethyl substitution on nitrogenModifies steric and electronic properties

These compounds highlight the uniqueness of 4-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester through its specific ethyl substitution and functional groups that influence its reactivity and biological activity .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

319.18959167 g/mol

Monoisotopic Mass

319.18959167 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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